molecular formula C16H10N2O5S B5750644 (NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide

(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide

Cat. No.: B5750644
M. Wt: 342.3 g/mol
InChI Key: ZCHCDEZTEJGBNI-BMRADRMJSA-N
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Description

(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide typically involves the condensation of 3-nitrobenzenesulfonamide with 4-oxonaphthalen-1-ylidene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-ethoxy-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
  • 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
  • 4-ethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide

Uniqueness

(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10H/b17-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHCDEZTEJGBNI-BMRADRMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=O)C=CC(=NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=O)C=C/C(=N\S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])/C2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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